Cyclooct-1-ene-1-carbonyl chloride

Description

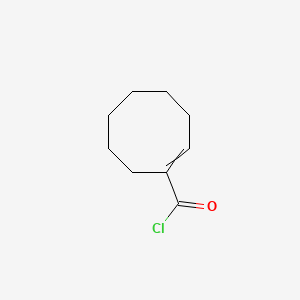

Cyclooct-1-ene-1-carbonyl chloride is a cyclic acyl chloride characterized by an eight-membered carbon ring (cyclooctene) with a double bond at position 1 and a reactive carbonyl chloride (-COCl) group. This compound is primarily utilized in organic synthesis for introducing cyclooctene-based carbonyl groups into target molecules, enabling applications in polymer chemistry, pharmaceuticals, and materials science. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. However, direct data on its physical properties (e.g., boiling point, solubility) are scarce in the provided evidence, necessitating comparative analysis with structurally related compounds.

Properties

CAS No. |

101166-81-8 |

|---|---|

Molecular Formula |

C9H13ClO |

Molecular Weight |

172.652 |

IUPAC Name |

cyclooctene-1-carbonyl chloride |

InChI |

InChI=1S/C9H13ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |

InChI Key |

JFFBTNXIZZKUAW-UHFFFAOYSA-N |

SMILES |

C1CCCC(=CCC1)C(=O)Cl |

Synonyms |

1-Cyclooctene-1-carbonyl chloride (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular parameters of cyclooct-1-ene-1-carbonyl chloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Degree of Unsaturation | Key Features |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₉H₁₁ClO* | ~174.6 (calculated) | 8 | 1 (one double bond) | Large ring with moderate strain |

| Cyclohex-3-ene-1-carbonyl chloride | 932-67-2 | C₇H₇ClO | 142.58 | 6 | 1 (one double bond) | Smaller ring, higher ring strain |

| Cyclohepta-1,3,5-triene-1-carbonyl chloride | 103533-75-1 | C₈H₅ClO | 152.58 | 7 | 3 (three double bonds) | Conjugated triene system |

| Chloroacetyl chloride (CAC) | 79-04-9 | C₂H₂Cl₂O | 112.94 | N/A | 0 (linear) | Linear, highly electrophilic |

| Dichloroacetyl chloride (DCAC) | 79-36-7 | C₂HCl₃O | 147.38 | N/A | 0 (linear) | Increased halogenation |

*Inferred formula based on cyclooctene (C₈H₁₄) substitution with -COCl.

Key Observations:

- Ring Size and Strain: this compound’s eight-membered ring reduces steric strain compared to smaller cyclic analogs like cyclohex-3-ene-1-carbonyl chloride (6-membered ring), which experiences greater angle strain due to reduced bond angles .

- Electrophilicity : Linear analogs like CAC and DCAC exhibit higher electrophilicity due to minimal steric hindrance, whereas cyclic derivatives balance reactivity with steric and electronic effects from their rings .

- Applications : Cyclohex-3-ene-1-carbonyl chloride is commercially available for laboratory synthesis (e.g., peptide coupling), while cyclooctene derivatives may offer unique regioselectivity in macrocyclic compound synthesis .

Reactivity and Stability

- Nucleophilic Substitution : this compound’s reactivity in nucleophilic acyl substitution is likely slower than linear CAC/DCAC due to steric shielding of the carbonyl carbon by the bulky cyclooctene ring . However, it may surpass smaller cyclic analogs (e.g., cyclohexene derivative) in stability due to reduced ring strain.

- Thermal Stability : The conjugated triene system in cyclohepta-1,3,5-triene-1-carbonyl chloride may lower thermal stability compared to cyclooctene and cyclohexene derivatives, which lack extensive conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.